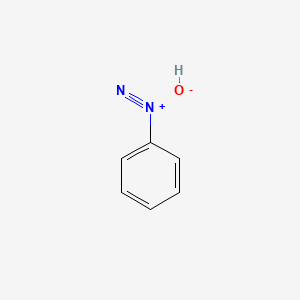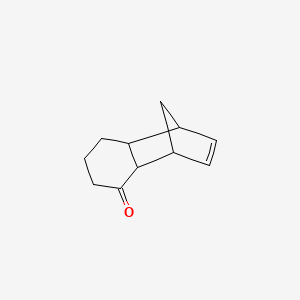
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one is a complex organic compound with a unique structure. It is characterized by a fused ring system that includes a methano bridge, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the fused ring system through intramolecular cyclization.
Hydrogenation: This step is crucial for saturating the rings, converting double bonds into single bonds.
Methano Bridge Formation:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction typically involves the addition of hydrogen to reduce double bonds or carbonyl groups.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, altering their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Decalin: A bicyclic compound with a similar fused ring system but without the methano bridge.
Tetralin: Another bicyclic compound, differing in the saturation of the rings and the absence of the methano bridge.
Uniqueness
4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
51519-65-4 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
tricyclo[6.2.1.02,7]undec-9-en-3-one |
InChI |
InChI=1S/C11H14O/c12-10-3-1-2-9-7-4-5-8(6-7)11(9)10/h4-5,7-9,11H,1-3,6H2 |
Clave InChI |
YINCMLNASBORJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CC(C2C(=O)C1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




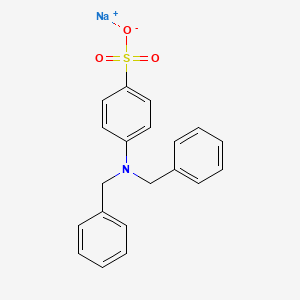
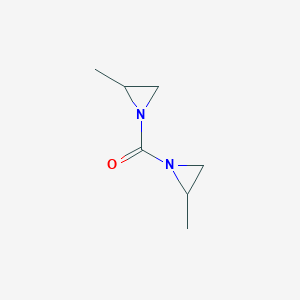
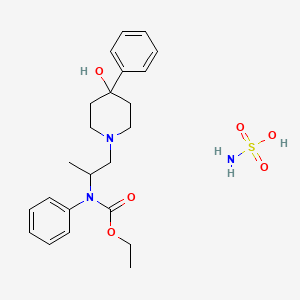
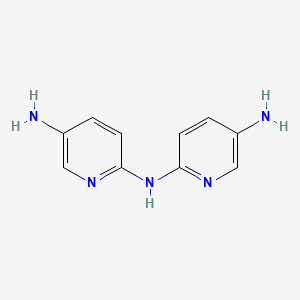
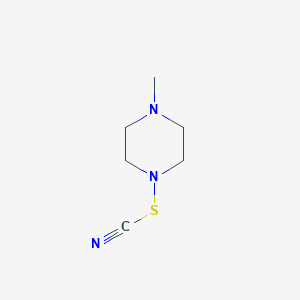
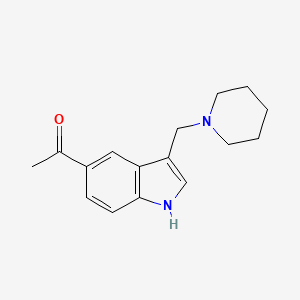
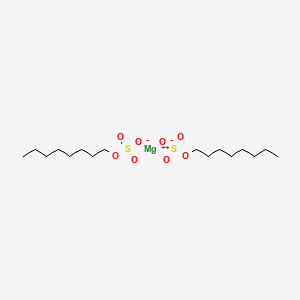
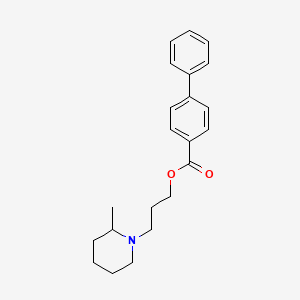
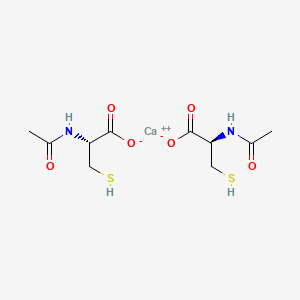
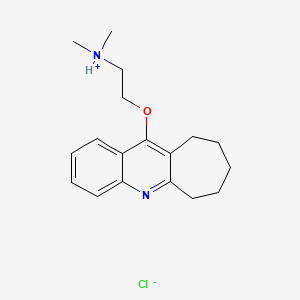
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
